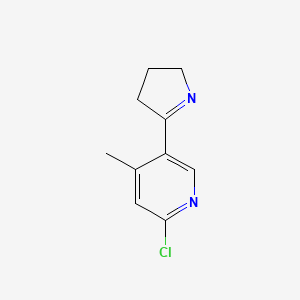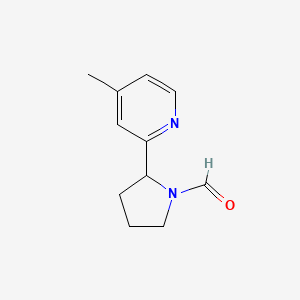![molecular formula C13H13F3N2O2 B15061238 5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B15061238.png)
5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Amidation: The carboxamide group is introduced through amidation reactions, often using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, while the pyrrolidine ring provides structural stability. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
7-Hydroxy-5-Oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide: Contains a similar trifluoromethyl group but with a different core structure.
Uniqueness
The uniqueness of 5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C13H13F3N2O2 |
|---|---|
Molecular Weight |
286.25 g/mol |
IUPAC Name |
5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H13F3N2O2/c14-13(15,16)10-4-2-1-3-8(10)6-18-7-9(12(17)20)5-11(18)19/h1-4,9H,5-7H2,(H2,17,20) |
InChI Key |
PHPONXFGCORPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


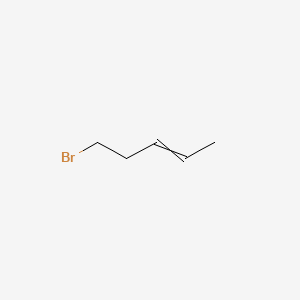

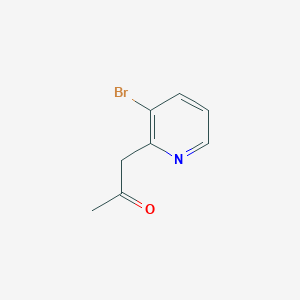
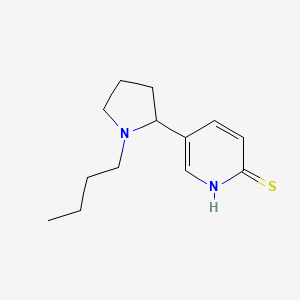

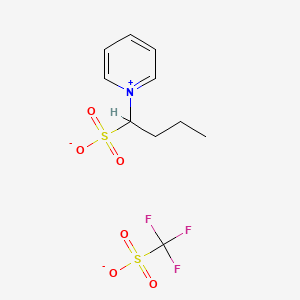
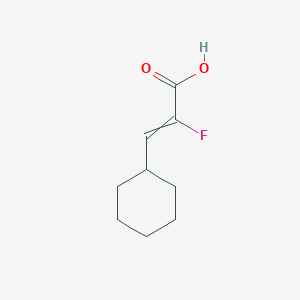
![1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium](/img/structure/B15061207.png)
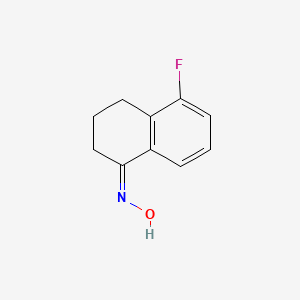
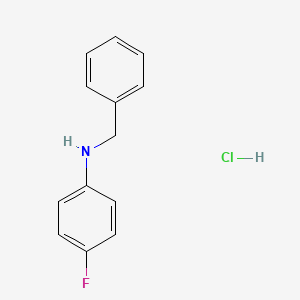
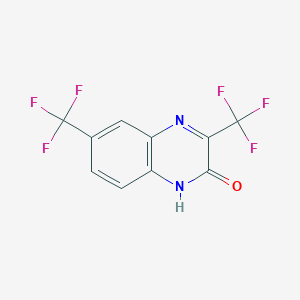
![6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061249.png)
